molecular formula C7H9NO3S B8714444 Benzylsulfamic acid CAS No. 46119-69-1

Benzylsulfamic acid

Cat. No. B8714444
Key on ui cas rn: 46119-69-1
M. Wt: 187.22 g/mol
InChI Key: SVEKJHBWJWHXKV-UHFFFAOYSA-N
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Patent
US04704388

Procedure details

Benzylisocyanate (13.3 g) is added dropwise to a stirred mixture of nitromethane (160 ml) and 15% fuming sulfuric acid (5.4 ml) at about 10° C. The reaction mixture is refluxed for about one hour, cooled to RT and the solid filtered and washed with nitromethane. The solid is suspended in ether, filtered, dried and used as a crude solid in the next step.
Quantity
13.3 g
Type
reactant
Reaction Step One
Quantity
5.4 mL
Type
reactant
Reaction Step One
Quantity
160 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([N:8]=C=O)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[S:11](=O)(=[O:14])([OH:13])[OH:12]>[N+](C)([O-])=O>[CH2:1]([NH:8][S:11](=[O:13])(=[O:12])[OH:14])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
13.3 g
Type
reactant
Smiles
C(C1=CC=CC=C1)N=C=O
Name
Quantity
5.4 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
160 mL
Type
solvent
Smiles
[N+](=O)([O-])C

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is refluxed for about one hour
Duration
1 h
FILTRATION
Type
FILTRATION
Details
the solid filtered
WASH
Type
WASH
Details
washed with nitromethane
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
Smiles
C(C1=CC=CC=C1)NS(O)(=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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